Invertin

Thermal stability Recombinant expression Pichia pastoris

Invertin is not a single entity—catalytic stability, pH optimum, and inhibitor tolerance vary dramatically by source organism, isoform (acid/neutral), and immobilization. Substituting one product for another risks process failure. Our data confirm: (i) immobilized invertase on controlled‑pore silica extends half‑life by 50 % at 55 °C vs. free enzyme; (ii) nylon‑6 immobilization boosts thermal stability 7.5‑fold at 70 °C; (iii) isoform‑specific sensitivity to Ag⁺/Hg²⁺ enables selective biosensor design. Verify the exact EC 3.2.1.26 variant you need—CAS 17086‑28‑1 is frequently misattributed (doxycycline monohydrate); the valid CAS for invertase is 9001‑57‑4.

Molecular Formula C22H26N2O9
Molecular Weight 462.4 g/mol
CAS No. 17086-28-1
Cat. No. B607192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInvertin
CAS17086-28-1
SynonymsAdoxa, Doxycycline, Doxycycline monohydrate, GS-3065, Monodox, Oracea, Vibramycin
Molecular FormulaC22H26N2O9
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O
InChIInChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7-,10+,14+,15-,17-,22-;/m0./s1
InChIKeyFZKWRPSUNUOXKJ-CVHRZJFOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Invertin (Invertase, β‑Fructofuranosidase EC 3.2.1.26): Sourcing and Baseline Characteristics for Industrial and Research Use


Invertin, also referred to as invertase or β‑fructofuranosidase (EC 3.2.1.26), is a glycoside hydrolase that catalyzes the hydrolysis of sucrose into an equimolar mixture of glucose and fructose [1]. The enzyme is produced by a wide variety of microorganisms, plants, and some animal cells, with Saccharomyces cerevisiae being the most common commercial source [2]. Invertin is characterized by its ability to cleave terminal non‑reducing β‑D‑fructofuranoside residues in β‑D‑fructofuranosides, including sucrose and raffinose [1]. It is important to note that CAS 17086‑28‑1 is frequently misassociated; this identifier corresponds to doxycycline monohydrate, not the enzyme invertase [3]. Invertase itself is identified by EC 3.2.1.26 and is available from commercial suppliers under various purity grades and specific activities.

Why Generic Substitution Fails: Invertin Performance Variability Demands Product‑Specific Selection


Invertin is not a single, uniform entity. Its catalytic properties, stability, and inhibitor tolerance vary dramatically depending on the source organism, isoform (acid vs. neutral), and whether the enzyme is used in its free or immobilized form [1]. For instance, the optimum pH for Saccharomyces cerevisiae invertase ranges from 4.0 to 6.0 across different strains, and thermal stability can shift by more than 20 °C depending on the expression system [2]. Furthermore, heavy metal inhibition profiles differ markedly between enzyme isoforms, with some showing complete inhibition by Ag⁺ and Hg²⁺ at micromolar concentrations while others remain unaffected [3]. These variations mean that substituting one invertase product for another without verifying the specific performance parameters can lead to process failure, reduced yield, or unanticipated inhibitor interference in analytical applications. The quantitative evidence below delineates exactly where Invertin products differentiate from their closest analogs.

Invertin (Invertase) Product‑Specific Quantitative Evidence Guide: Head‑to‑Head Performance Data vs. Comparators


Recombinant vs. Native Invertase: Thermal Stability Enhancement Quantified

Recombinant invertase expressed in Pichia pastoris exhibits substantially increased thermal stability compared to native S. cerevisiae invertase [1]. Under heating treatment experiments, the recombinant enzyme retained significantly higher residual activity across multiple temperature points, a critical advantage for industrial processes operating at elevated temperatures [1].

Thermal stability Recombinant expression Pichia pastoris Saccharomyces cerevisiae

pH Optimum Divergence Among S. cerevisiae Invertase Strains

Invertase from different S. cerevisiae strains exhibits significant variation in pH optimum, ranging from pH 4.0 to 6.0 [1][2]. Recombinant invertase expressed in P. pastoris shows a pH optimum of 4.8, while native S. cerevisiae SAA-612 invertase has an optimum pH of 6.0 [1][2].

pH optimum Strain comparison Saccharomyces cerevisiae Biochemical characterization

Isoform‑Specific Heavy Metal Inhibition: S‑I vs. S‑II Yeast Invertase

Two purified isoforms of yeast invertase, designated S‑I and S‑II, display markedly different sensitivities to heavy metal ions [1]. S‑II is significantly inhibited by Ag⁺ and Hg²⁺ at concentrations of 10⁻⁶–10⁻⁷ M, whereas S‑I shows no measurable inhibition under identical conditions [1].

Heavy metal inhibition Isoform comparison Ag+ Hg2+ Biosensor development

Immobilized vs. Free Invertase: Thermal Stability and Deactivation Energy

Invertase immobilized on controlled pore silica via a silane‑glutaraldehyde covalent method exhibits superior thermal stability compared to the free enzyme [1]. At 55 °C, the immobilized enzyme shows a half‑life of 20.9 h, a 50% increase over the 13.9 h half‑life of free invertase [1]. The energy of deactivation is 83.1 kcal/mol for the immobilized enzyme, compared to 72.0 kcal/mol for the free enzyme [1].

Enzyme immobilization Thermal deactivation Half-life Controlled pore silica

Substrate Specificity: Relative Hydrolysis Rates of Raffinose and Inulin

Rose hips invertase hydrolyzes sucrose most efficiently, with relative activities of 39.88% for raffinose and 4.94% for inulin compared to sucrose (set at 100%) [1]. This substrate preference is consistent with the enzyme's β‑fructofuranosidase nature and distinguishes it from other glycosidases [1].

Substrate specificity Raffinose Inulin β‑fructofuranosidase FOS synthesis

Invertin (Invertase) Application Scenarios: Where Product‑Specific Differentiation Delivers Verifiable Value


Industrial Production of Invert Sugar Syrup for Food and Beverage Manufacturing

Invert sugar syrups, produced via enzymatic hydrolysis of sucrose, are widely used in the food industry to prevent crystallization and enhance sweetness. For continuous‑flow production at elevated temperatures (50–65 °C), the use of an immobilized invertase with enhanced thermal stability is critical. Data show that invertase immobilized on controlled pore silica exhibits a 50% longer half‑life at 55 °C (20.9 h vs. 13.9 h for free enzyme) [1], directly translating to extended reactor run times and reduced enzyme replacement costs. Additionally, selecting an invertase with a pH optimum aligned to the process stream (e.g., recombinant invertase at pH 4.8) maximizes conversion efficiency [2].

Fructo‑Oligosaccharide (FOS) Synthesis for Prebiotic and Functional Food Applications

Invertase catalyzes transfructosylation reactions that yield fructo‑oligosaccharides (FOS), valued prebiotics. The substrate specificity of the enzyme dictates FOS yield and purity. Invertase preparations that exhibit moderate raffinose hydrolysis (~40% relative to sucrose) while showing negligible activity toward maltose and lactose are preferred, as they minimize side reactions [1]. Specific invertase strains, such as S. cerevisiae SAA-612, have been characterized for optimal FOS synthesis at pH 5.5 and 40 °C, enabling process engineers to select the most efficient biocatalyst for targeted prebiotic production [3].

Biosensor Development for Heavy Metal Detection in Environmental Monitoring

The differential inhibition of invertase isoforms by heavy metals forms the basis for sensitive and selective biosensors. The S‑II isoform of yeast invertase is strongly inhibited by Ag⁺ and Hg²⁺ at 10⁻⁶–10⁻⁷ M, while the S‑I isoform is unaffected [2]. This isoform‑specific response allows for the construction of inhibition‑based biosensors with high selectivity, where the choice of invertase isoform directly determines the sensor's analyte specificity and detection limit. Researchers developing such biosensors must source the appropriate isoform to achieve the desired performance characteristics.

Continuous Sucrose Hydrolysis in Fixed‑Bed Bioreactors

For the large‑scale, continuous production of invert sugar, immobilized invertase in a fixed‑bed reactor offers significant operational advantages. Data on invertase immobilized on nylon‑6 microbeads demonstrate a 750% increase in thermal stability at 70 °C compared to the free enzyme, enabling operation at higher temperatures with minimal activity loss [4]. The immobilized biocatalyst also exhibits an efficiency factor of 0.93 and maintains high conversion factors (0.95–0.97) at sucrose concentrations up to 2.0 M, confirming its suitability for continuous industrial processing [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Invertin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.